ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, multiple aromatic rings, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the aromatic rings .
Scientific Research Applications
ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets through various pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: Shares similar functional groups but has a different core structure.
Indole Derivatives: Compounds with similar aromatic structures and potential biological activities.
Uniqueness
ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups and the presence of a thiophene ring, which imparts specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C23H17ClF4N2O4S |
---|---|
Molecular Weight |
528.9g/mol |
IUPAC Name |
ethyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-2-[(4-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H17ClF4N2O4S/c1-3-34-22(33)17-11(2)18(35-21(17)30-19(31)12-4-7-14(25)8-5-12)20(32)29-16-10-13(23(26,27)28)6-9-15(16)24/h4-10H,3H2,1-2H3,(H,29,32)(H,30,31) |
InChI Key |
FVTLFVBRNHAQFT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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